tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
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Overview
Description
Tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate is a chemical compound that features a tert-butyl group, an aminopropyl group, and an ethylcarbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. The reaction typically requires the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of protein functions, and alterations in cellular pathways. The exact molecular targets and pathways depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamates and aminopropyl derivatives. Examples are tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate and tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-isopropylcarbamate .
Uniqueness
Tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction patterns. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXIODCAQHGGLG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](C)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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